Zinc dibenzyldithiocarbamate

Description

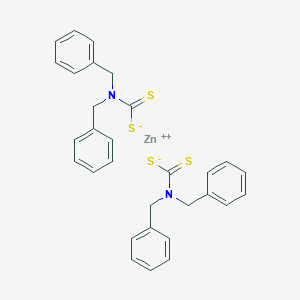

Structure

3D Structure of Parent

Properties

CAS No. |

14726-36-4 |

|---|---|

Molecular Formula |

C30H28N2S4Zn |

Molecular Weight |

610.2 g/mol |

IUPAC Name |

zinc;N,N-dibenzylcarbamodithioate |

InChI |

InChI=1S/2C15H15NS2.Zn/c2*17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h2*1-10H,11-12H2,(H,17,18);/q;;+2/p-2 |

InChI Key |

AUMBZPPBWALQRO-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2] |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2] |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2] |

Other CAS No. |

14726-36-4 |

Pictograms |

Environmental Hazard |

Synonyms |

zinc dibenzyldithiocarbamate |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Zinc Dibenzyldithiocarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Zinc dibenzyldithiocarbamate (B1202937) (ZDBC), a compound of interest for various industrial and potential pharmaceutical applications. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its structural and thermal characterization. All quantitative data are summarized for clarity, and a visual representation of the synthesis workflow is provided.

Synthesis of Zinc Dibenzyldithiocarbamate

A prevalent and efficient method for the synthesis of this compound is a one-step aqueous solution method. This approach involves the reaction of dibenzylamine (B1670424) with carbon disulfide in the presence of a base to form the dibenzyldithiocarbamate ligand, which is subsequently reacted with a zinc salt to precipitate the final product.

Experimental Protocol:

The synthesis is performed in a reaction kettle with purified water as the solvent. The raw materials include dibenzylamine, carbon disulfide, sodium hydroxide, an anionic surfactant (such as sodium dodecyl sulfate), zinc chloride, and sulfuric acid.[1]

The stoichiometric molar ratio of the reactants is as follows:

-

Dibenzylamine: 1

-

Carbon disulfide: 1.05-1.2

-

Sodium hydroxide: 1.05-1.2

-

Anionic surfactant: 0.020-0.025

-

Zinc chloride: 0.53-0.58

-

Sulfuric acid: 0.005-0.015[1]

The procedural steps are as follows:

-

To a reaction kettle containing purified water, add the specified amounts of dibenzylamine, sodium hydroxide, and the anionic surfactant with continuous stirring.

-

Cool the reaction mixture to a temperature of 10-20 °C.

-

Slowly add the specified amount of carbon disulfide liquid to the mixture over a period of 6-7 hours.

-

After the addition of carbon disulfide is complete, continue stirring for an additional 0.5-1 hour.

-

Maintain the temperature of the reaction mixture at 30-38 °C and add the zinc chloride solution to initiate the replacement reaction.

-

Upon completion of the replacement reaction, adjust the pH of the solution to 7-9 using sulfuric acid.

-

Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

The solid product is then collected by solid-liquid separation (e.g., filtration).

-

The collected solid is dried, crushed, sieved, and packaged.[1]

Characterization of this compound

The synthesized this compound can be characterized by various analytical techniques to confirm its identity, purity, and properties.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₂₈N₂S₄Zn |

| Molecular Weight | 610.2 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 183-188 °C |

| Solubility | Insoluble in water; Soluble in chloroform (B151607), carbon disulfide, and benzene. |

Spectroscopic Characterization

FTIR spectroscopy is employed to identify the functional groups present in the synthesized compound.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Scan Range: Typically in the range of 4000-400 cm⁻¹.

Characteristic FTIR Absorption Bands:

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| C-N Stretch (Thioureide) | 1480–1510 | Indicates partial C=N double bond character. |

| C-S Stretch | 950–1100 | Characteristic of the dithiocarbamate (B8719985) group. |

| Zn-S Stretch | 420–450 | Confirms the metal-ligand bond. |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared using a suitable solvent in which the compound is soluble, such as chloroform or ethanol.

-

Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum.

-

Scan Range: Typically in the range of 200-400 nm.

UV-Vis Spectroscopic Data:

| Wavelength (nm) | Type of Transition |

| 209.8 | n→σ* electronic transition.[2] |

| 266.1 | π→π* electronic transition.[2] |

Thermal Analysis

TG-DSC provides information on the thermal stability and decomposition of the compound.

Experimental Protocol:

-

Instrumentation: A simultaneous thermal analyzer (TG-DSC) is used.

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in an alumina (B75360) or platinum crucible.

-

Atmosphere: The analysis is typically carried out under an inert atmosphere, such as nitrogen, with a constant flow rate.

-

Heating Rate: A controlled heating rate, for example, 10 °C/min, is applied.

-

Temperature Range: The sample is heated over a wide temperature range, for instance, from room temperature to 500 °C or higher.

Thermal Analysis Data: The TG-DSC analysis of this compound reveals three significant thermal events with absorption peaks at 194.5 °C, 361.1 °C, and 433.5 °C, which are attributed to a phase transition and subsequent decomposition of the compound.[2] The high decomposition temperature indicates good thermal stability.[2]

X-ray Diffraction (XRD)

XRD analysis is used to determine the crystalline structure and phase composition of the synthesized product.

Experimental Protocol:

-

Sample Preparation: A finely powdered sample of this compound is uniformly spread on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a specific radiation source (e.g., Cu Kα radiation) is used.

-

Scan Parameters: The diffraction pattern is recorded over a specific 2θ range, for example, from 10° to 80°, with a defined step size and scan speed.

The XRD pattern can be used for the qualitative identification of the ZDBC structure and to determine crystallographic data such as cell parameters and crystal face indices.[2]

References

An In-depth Technical Guide on the Core Mechanism of Action of Zinc Dibenzyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc dibenzyldithiocarbamate (B1202937) (ZBEC), a compound traditionally utilized as a vulcanization accelerator in the rubber industry, is emerging as a molecule of interest in biomedical research.[1][2] This technical guide delves into the core mechanisms of action of ZBEC, focusing on its potential as a therapeutic agent, particularly in oncology. Drawing upon evidence from studies on closely related zinc dithiocarbamate (B8719985) (ZnDC) compounds, this document outlines the putative molecular pathways through which ZBEC exerts its biological effects. The primary mechanisms discussed include proteasome inhibition, modulation of key signaling pathways such as NF-κB and Akt, induction of apoptosis, and the generation of reactive oxygen species (ROS).

Core Mechanisms of Action

The biological activity of zinc dithiocarbamates is multifaceted, with the zinc ion playing a critical role in their mechanism of action. These compounds are understood to function as potent inhibitors of the proteasome and to modulate critical cellular signaling pathways, leading to apoptosis in cancer cells.

Proteasome Inhibition

A primary mechanism of action for zinc dithiocarbamates is the inhibition of the 26S proteasome, a crucial cellular complex responsible for the degradation of ubiquitinated proteins.[3] Inhibition of the proteasome leads to the accumulation of proteins that regulate cell cycle progression and apoptosis, ultimately triggering cell death. Studies on pyrrolidine (B122466) dithiocarbamate (PyDT)-zinc(II) complexes have demonstrated their ability to inhibit the chymotrypsin-like activity of the proteasome.[3] It is hypothesized that the zinc ion itself contributes to this inhibition. For instance, zinc chloride has been shown to inhibit the chymotrypsin-like activity of the purified 20S proteasome.[3]

The inhibition of the proteasome by zinc dithiocarbamates appears to be more potent against the cellular 26S proteasome than the purified 20S proteasome core particle, suggesting a potential interaction with the 19S regulatory particle.[4] One proposed target within the 19S particle is the JAMM domain, a deubiquitinase that contains a zinc-binding motif.[4]

Experimental Workflow: Proteasome Activity Assay

Caption: Workflow for determining proteasome inhibition by ZBEC.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Dithiocarbamates are potent inhibitors of NF-κB activation.[5] The inhibitory mechanism is dependent on the presence of zinc.[6][7][8] Pyrrolidine dithiocarbamate (PDTC) fails to inhibit NF-κB in the absence of zinc, and this inhibition can be restored by the addition of zinc.[6][7][8] The inhibition of the proteasome by zinc dithiocarbamates directly impacts the NF-κB pathway by preventing the degradation of IκBα, the inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate pro-survival genes.

Signaling Pathway: NF-κB Inhibition by ZBEC

Caption: Proposed inhibition of the NF-κB pathway by ZBEC.

Modulation of Akt Signaling Pathway

The PI3K/Akt signaling pathway is another crucial regulator of cell survival, proliferation, and metabolism, and its overactivation is common in cancer. Zinc ions have been shown to activate the Akt pathway.[9][10] However, some novel dithiocarbamate compounds have been found to inhibit the EGFR/Akt signaling pathway in cancer cells.[11][12] This suggests that the effect of ZBEC on the Akt pathway could be context-dependent, potentially involving the dithiocarbamate moiety's ability to interfere with upstream signaling components like EGFR, while the zinc ion might have opposing effects. Further research is needed to elucidate the precise impact of ZBEC on this pathway.

Signaling Pathway: Potential Modulation of Akt by ZBEC

Caption: Hypothetical dual modulation of the Akt pathway by ZBEC.

Induction of Apoptosis and Generation of ROS

The culmination of proteasome inhibition and signaling pathway modulation by zinc dithiocarbamates is the induction of apoptosis, or programmed cell death, in cancer cells.[13] This is often accompanied by the generation of reactive oxygen species (ROS).[13] Increased intracellular ROS can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptotic pathways. Studies on zinc dithiocarbamates have demonstrated their ability to induce apoptosis through both extrinsic and intrinsic pathways, involving the activation of caspases and DNA fragmentation.[13] The generation of ROS appears to be a key event in this process.

Logical Relationship: ZBEC-Induced Apoptosis

Caption: Interplay of ZBEC's mechanisms leading to apoptosis.

Quantitative Data

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Pyrrolidine dithiocarbamate-zinc(II) | Purified 20S Proteasome | Chymotrypsin-like activity | 13.8 | [3] |

| Zinc diethyldithiocarbamate | A549 (Lung Cancer) | MTT Assay | 54.6 ± 1.59 | [14] |

| Zinc diethyldithiocarbamate-SBE-CD | A549 (Lung Cancer) | MTT Assay | 4.9 ± 0.34 | [14] |

| Zinc diethyldithiocarbamate-HP-CD | A549 (Lung Cancer) | MTT Assay | 6.8 ± 0.57 | [14] |

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to investigate the mechanism of action of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (ZBEC)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of ZBEC in culture medium and add 100 µL to the respective wells. Include vehicle control wells.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

-

Cancer cell line of interest

-

ZBEC

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Black 96-well plates

-

Fluorometric microplate reader

Procedure:

-

Treat cells with various concentrations of ZBEC for the desired time.

-

Lyse the cells and collect the supernatant after centrifugation.

-

Determine the protein concentration of the lysates.

-

Add 20-50 µg of protein lysate to each well of a black 96-well plate.

-

Add the fluorogenic substrate to each well.

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at various time points.

Reactive Oxygen Species (ROS) Detection Assay

This assay utilizes the fluorescent probe DCFH-DA to detect intracellular ROS levels.

Materials:

-

Cancer cell line of interest

-

ZBEC

-

DCFH-DA (2',7'-dichlorofluorescin diacetate)

-

Black 96-well plates or flow cytometry tubes

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Treat cells with ZBEC for the desired time.

-

Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.

Conclusion

This compound exhibits a compelling, albeit putative, mechanism of action centered around proteasome inhibition, which subsequently triggers the inhibition of the pro-survival NF-κB pathway and induces apoptosis, often in conjunction with the generation of reactive oxygen species. Its potential interaction with the Akt signaling pathway warrants further investigation to fully delineate its cellular effects. The data from related zinc dithiocarbamate compounds suggest that ZBEC could be a potent anticancer agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing molecule. Future studies should focus on validating these proposed mechanisms specifically for ZBEC and establishing a comprehensive profile of its biological activity in various cancer models.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound (ZBEC) - Ataman Kimya [atamanchemicals.com]

- 3. Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Zinc is required in pyrrolidine dithiocarbamate inhibition of NF-kappaB activation. | Semantic Scholar [semanticscholar.org]

- 7. Zinc is required in pyrrolidine dithiocarbamate inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms of apoptosis and cell selectivity of zinc dithiocarbamates functionalized with hydroxyethyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Dibenzyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc dibenzyldithiocarbamate (B1202937) (ZBEC), a zinc-containing organosulfur compound, is a multifaceted molecule with significant industrial applications and emerging biological interest. Primarily utilized as an ultra-accelerator in the vulcanization of natural and synthetic rubbers, its chemical properties are central to its function in enhancing the durability and elasticity of polymeric materials. Beyond its industrial utility, the broader class of dithiocarbamates is known to exhibit a range of biological activities, prompting investigation into their potential as therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of Zinc dibenzyldithiocarbamate, complete with detailed experimental protocols for its synthesis and characterization, and a summary of its known chemical interactions and potential biological signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is stable under normal storage conditions and is characterized by its low potential for generating harmful nitrosamines during the vulcanization process, a significant advantage over other dithiocarbamate (B8719985) accelerators.[2]

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | Zinc bis(N,N-dibenzylcarbamodithioate) | [3] |

| Common Names | This compound, ZBEC, ZBDC | [4] |

| CAS Number | 14726-36-4 | [3] |

| Molecular Formula | C₃₀H₂₈N₂S₄Zn | [3] |

| Molecular Weight | 610.22 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 183 - 188 °C | [6] |

| Boiling Point | >250 °C (decomposes) | [5] |

| Solubility | Insoluble in water. Soluble in chloroform, carbon disulfide, and benzene. Moderately soluble in ethylene (B1197577) dichloride. | [5][6] |

| Stability | Stable under normal conditions. | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

| Technique | Key Observations | Reference |

| FTIR (cm⁻¹) | The "thioureide" band (C-N stretching) is a key identifier for dithiocarbamate complexes. | [7] |

| UV-Vis (nm) | Absorption peaks at approximately 209.8 nm and 266.1 nm, attributed to n→σ* and π→π* electronic transitions. | [8] |

| ¹H NMR | Spectra available, though detailed interpretation is compound-specific. | [3][9] |

| ¹³C NMR | A characteristic signal for the backbone carbon (N-C S₂) appears around 210-212 ppm in related diaryl dithiocarbamate complexes. | [10] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of dithiocarbamate salts.[5][11]

Materials:

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Zinc chloride (ZnCl₂)

-

Deionized water

Procedure:

-

In a reaction vessel, dissolve one molar equivalent of dibenzylamine in an aqueous solution of sodium hydroxide.

-

Cool the mixture in an ice bath to below 10°C.

-

Slowly add one molar equivalent of carbon disulfide dropwise while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, continue stirring for 1-2 hours as the mixture warms to room temperature, forming the sodium dibenzyldithiocarbamate salt.

-

In a separate beaker, prepare an aqueous solution of zinc chloride (0.5 molar equivalents).

-

Slowly add the zinc chloride solution to the reaction mixture with continuous stirring. A white precipitate of this compound will form.

-

Continue stirring for an additional hour to ensure the reaction is complete.

-

Collect the precipitate by vacuum filtration.

-

Wash the product thoroughly with deionized water to remove any inorganic salts.

-

Further wash the precipitate with cold ethanol to remove organic impurities.

-

Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is adapted from a protocol for the analysis of a related compound, Zinc di-n-butyldithiocarbamate, and is suitable for the quantification of this compound.[1][5][12]

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

This compound analytical standard

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 60:40 (Acetonitrile:Water), with a linear gradient to 95% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 275 nm

-

Injection Volume: 10 µL

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For solid samples, an extraction with acetonitrile may be necessary. The final extract should be filtered through a 0.45 µm syringe filter before injection.

Chemical Pathways and Interactions

Role in Rubber Vulcanization

This compound acts as an ultra-accelerator in the sulfur vulcanization of rubber. It forms a complex with zinc oxide and sulfur, which then facilitates the formation of sulfur cross-links between polymer chains. This process enhances the mechanical properties of the rubber, such as its elasticity, strength, and durability.[4]

Thermal Decomposition

The thermal decomposition of this compound is a critical aspect of its behavior, particularly in high-temperature applications. Studies on related zinc dithiocarbamate complexes indicate that thermal decomposition can proceed through complex mechanisms, often occurring in multiple stages and influenced by the surrounding atmosphere.[13][14] The decomposition products can include various organic and inorganic species.

Potential Biological Signaling Pathways

While this compound is primarily an industrial chemical, dithiocarbamates as a class are known to interact with biological systems. Their effects are often linked to their ability to chelate metal ions and interfere with cellular redox processes. The following diagram illustrates a putative signaling pathway based on the known biological activities of dithiocarbamates. It is important to note that these pathways have not been specifically elucidated for this compound and are presented for research and exploratory purposes.

Conclusion

This compound is a commercially significant chemical with well-defined physical and chemical properties that make it an effective rubber vulcanization accelerator. Its synthesis and characterization can be achieved through standard laboratory techniques. While its biological activities are not yet fully understood, the known interactions of the broader dithiocarbamate class suggest potential for further investigation in the fields of drug development and toxicology. This guide serves as a comprehensive resource for researchers and scientists working with this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C30H28N2S4Zn | CID 84610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 14726-36-4 [chemicalbook.com]

- 7. This compound | RUO | Supplier [benchchem.com]

- 8. [Study on the Preparation of Zinc Dibenzyl Dithiocarbamate and Its Spectral Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound(14726-36-4) 1H NMR spectrum [chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN101955452A - Method for preparing zinc dibenzyl dithiocarbamate (ZBDC) thiofide - Google Patents [patents.google.com]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

"Zinc dibenzyldithiocarbamate CAS number and molecular formula"

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

Zinc dibenzyldithiocarbamate (B1202937) (ZDBC), a dithiocarbamate (B8719985) derivative, is a multifaceted compound with established industrial applications and emerging biomedical potential. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical methodologies. Primarily known as a vulcanization accelerator in the rubber industry, recent studies have alluded to its biological activities, including interactions with key cellular components, positioning it as a compound of interest for further investigation in drug development. This document consolidates quantitative data, details experimental protocols, and visualizes key processes to serve as a foundational resource for researchers.

Chemical Identity and Physicochemical Properties

Zinc dibenzyldithiocarbamate, also known as ZBEC, is an organozinc compound recognized for its role as a fast-acting, non-staining accelerator in rubber vulcanization.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 14726-36-4 | [2] |

| Molecular Formula | C₃₀H₂₈N₂S₄Zn | [2][3] |

| Molecular Weight | 610.22 g/mol | [2] |

| Appearance | White to off-white powder | [2][4] |

| Melting Point | 183-188 °C | [4][5] |

| Boiling Point | >250 °C (decomposes) | [2] |

| Solubility | - Water: 2.3 µg/L at 20°C- Organic Solvents: Soluble in chloroform, benzene, carbon disulfide, alcohol, and diethyl ether. Moderately soluble in ethylene (B1197577) dichloride. Insoluble in acetone (B3395972) and gasoline. | [1][2][4][5] |

| Stability | Stable under normal conditions; may decompose upon exposure to strong acids or bases. | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a one-step precipitation reaction. A plausible laboratory-scale synthesis protocol is detailed below.

Synthesis of this compound

This protocol involves the reaction of dibenzylamine (B1670424) with carbon disulfide in the presence of sodium hydroxide (B78521) to form the sodium salt of dibenzyldithiocarbamic acid, followed by precipitation with a zinc salt.

Materials:

-

Dibenzylamine

-

Carbon disulfide

-

Sodium hydroxide

-

Zinc chloride

-

Purified water

-

Ethanol

Procedure:

-

In a reaction vessel, dissolve a stoichiometric amount of dibenzylamine and sodium hydroxide in purified water with stirring.

-

Cool the mixture to 10-20 °C.

-

Slowly add a molar equivalent of carbon disulfide dropwise to the mixture over 6-7 hours while maintaining the temperature.

-

After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to warm to room temperature (30-38 °C). This forms the sodium dibenzyldithiocarbamate salt.

-

In a separate beaker, prepare an aqueous solution of zinc chloride (0.5 molar equivalents).

-

Slowly add the zinc chloride solution to the reaction mixture with vigorous stirring. A white precipitate of this compound will form.

-

Continue stirring for an additional hour to ensure the completion of the reaction.

-

The precipitate is then collected by filtration, washed with water and cold ethanol, and dried under vacuum.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of this compound.

HPLC Analysis of this compound

This method is suitable for determining the purity of ZDBC and for its quantification in various matrices, such as in extracts from rubber products.[7]

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of ZDBC in acetonitrile (e.g., 1 mg/mL). From this, prepare a series of working standards by dilution with the mobile phase to construct a calibration curve.

-

Sample Preparation: For bulk powder, dissolve a known amount in acetonitrile. For rubber extracts, an extraction with acetonitrile is performed.[7] To prevent transmetalation reactions with metal ions from the HPLC system, a "protecting" zinc dithiocarbamate complex like zinc dimethyldithiocarbamate (B2753861) (ZDMC) can be added to the sample extracts before analysis.[7]

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Determine the concentration of ZDBC in the samples by comparing the peak area with the calibration curve.

Industrial Application: Rubber Vulcanization

This compound is classified as an ultra-fast accelerator for the sulfur vulcanization of natural and synthetic rubbers.[1] It is often used to reduce or eliminate the formation of potentially hazardous nitrosamines during the vulcanization process.[1][4] ZDBC promotes the formation of sulfur cross-links between polymer chains, which enhances the mechanical properties of the rubber, such as its strength, elasticity, and durability.[4][6]

Biological Activity and Toxicological Profile

While extensively used industrially, the biological effects of this compound are an area of growing interest for drug development professionals. Dithiocarbamates, as a class, are known for their metal-binding capabilities and reactivity with thiol groups, which underpins their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[8][9][10]

Known Biological Interactions

Preliminary research suggests that ZDBC may interact with critical biological targets. It has been reported to react with mycobacterial RNA polymerase and human mitochondrial DNA.[1][2] The implications of these interactions are still under investigation but point towards potential antimicrobial and cytotoxic effects. Other zinc dithiocarbamate complexes have been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, activate p53, and inhibit cell invasion.[11]

Toxicological Data

Specific toxicological data for this compound is limited. The available data, along with that of related dithiocarbamates, is presented for a comparative assessment.[12]

| Compound | Test Species | Route | LD₅₀/LC₅₀ | Reference(s) |

| This compound | Rat | Oral | > 5000 mg/kg | [12] |

| This compound | Rabbit | Dermal | > 2000 mg/kg | [12] |

| Zinc Diethyldithiocarbamate | Rat | Oral | 3530 mg/kg | [12] |

| Zinc (II) N-Benzyl methyl Dithiocarbamate | Mouse (male) | Oral | 954 mg/kg | [12][13] |

| Zinc (II) N-Benzyl methyl Dithiocarbamate | Mouse (female) | Oral | 794.3 mg/kg | [12][13] |

Conclusion

This compound is a well-characterized compound with significant industrial applications. Its physicochemical properties, synthesis, and analytical methods are well-documented. The emerging data on its biological activities, reflective of the broader dithiocarbamate class, suggests a potential for this compound in biomedical research and drug development. Further investigation into its specific mechanisms of action and toxicological profile is warranted to fully explore its therapeutic potential. This guide serves as a comprehensive starting point for researchers embarking on studies involving this compound.

References

- 1. atamankimya.com [atamankimya.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C30H28N2S4Zn | CID 84610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (ZBEC) - Ataman Kimya [atamanchemicals.com]

- 5. This compound | 14726-36-4 [chemicalbook.com]

- 6. CAS 14726-36-4: this compound | CymitQuimica [cymitquimica.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical and medicinal versatility of dithiocarbamates: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of apoptosis and cell selectivity of zinc dithiocarbamates functionalized with hydroxyethyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ijpsm.com [ijpsm.com]

- 14. redox.com [redox.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Toxicological Profile of Zinc Dibenzyldithiocarbamate

This technical guide provides a comprehensive overview of the toxicological profile of Zinc dibenzyldithiocarbamate (B1202937) (ZBDC), a chemical compound primarily used as an accelerator in the vulcanization of rubber.[1][2] Due to the potential for human exposure, a thorough understanding of its toxicological properties is crucial for risk assessment and ensuring safe handling practices.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical safety.

It is important to note that publicly available toxicological data specifically for Zinc dibenzyldithiocarbamate is limited.[1] Consequently, this guide also incorporates data from structurally related dithiocarbamate (B8719985) compounds to provide a broader context for its potential toxicological effects.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C30H28N2S4Zn |

| Molecular Weight | 610.21 g/mol [3] |

| Appearance | White to off-white powder[1] |

| CAS Number | 14726-36-4[1] |

| Solubility | Insoluble in water; soluble in chloroform, benzene, and carbon disulfide.[1] |

Toxicological Data

The toxicological assessment of a chemical substance involves a range of studies to determine its potential adverse effects on human health and the environment. The following sections summarize the available data for ZBDC and related dithiocarbamates.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after a single exposure to a substance.[4] The median lethal dose (LD50), the dose at which 50% of the test animals are expected to die, is a common measure of acute toxicity.

Table 1: Acute Toxicity Data for this compound

| Test Species | Route of Administration | LD50 Value |

| Rat | Oral | > 5000 mg/kg[1] |

| Rabbit | Dermal | > 2000 mg/kg[1] |

Table 2: Acute Toxicity Data for Related Dithiocarbamate Compounds

| Compound | Test Species | Route of Administration | LD50/LC50 Value |

| Zinc (II) N-Benzyl methyl Dithiocarbamate | Mouse (male) | Oral | 954 mg/kg[1] |

| Zinc (II) N-Benzyl methyl Dithiocarbamate | Mouse (female) | Oral | 794.3 mg/kg[1] |

| Zinc Diethyldithiocarbamate (B1195824) | Rat | Oral | 3530 mg/kg[1] |

| Zinc Dimethyldithiocarbamate (Ziram) | Rat | Oral | 267 mg/kg[5] |

| Zinc Diethyldithiocarbamate | Rat | Oral | 700 mg/kg[6] |

Sub-chronic and Chronic Toxicity

Genotoxicity

Specific genotoxicity data for this compound are not available.[1] While some dithiocarbamates have shown evidence of genotoxicity in certain test systems, the overall data for the class of compounds indicate no significant mutagenic or genotoxic potential.[1][8]

Carcinogenicity

There are no specific long-term carcinogenicity bioassays available for this compound.[1] Major regulatory agencies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the U.S. Environmental Protection Agency (EPA), and the Occupational Safety and Health Administration (OSHA) have not classified ZBDC as a carcinogen.[1][3] However, it is noted that some other dithiocarbamates, such as mancozeb, have been shown to be carcinogenic in animal studies.[1]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound are not available.[1] Studies on other zinc dithiocarbamates have indicated the potential for developmental effects.[1] For instance, studies on zinc diethyldithiocarbamate and zinc dibutyldithiocarbamate in chicken embryos showed lethal and malformative effects.[1]

Table 3: Embryotoxicity of Related Zinc Dithiocarbamates in Chicken Embryos

| Compound | Effect | Dose |

| Zinc Diethyldithiocarbamate | Lethality and malformations | 1 to 10 nmole per egg[1] |

| Zinc Dibutyldithiocarbamate | Lethality and malformations | 1 to 10 nmole per egg[1] |

Experimental Protocols

Detailed experimental protocols for toxicological studies are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Guideline 401)

This study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.[1]

-

Test Animals: Typically, young adult rats of a single sex are used.[1]

-

Housing and Feeding: Animals are housed in standard conditions with access to laboratory diet and water, with a brief fasting period before dosing.[1]

-

Dose Administration: The test substance is administered orally by gavage in a single dose at various dose levels.[1]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.[1]

Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474)

This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts.[1]

-

Test Animals: Typically, mice or rats are used.[1]

-

Dose Administration: The test substance is administered, usually twice, 24 hours apart, via an appropriate route. At least three dose levels are tested alongside controls.[1]

-

Sample Collection: Bone marrow or peripheral blood is collected after the last administration.[1]

-

Analysis: Smears are prepared and stained, and at least 4000 immature erythrocytes per animal are scored for the presence of micronuclei.[1]

-

Data Evaluation: The incidence of micronucleated cells is compared between treated and control groups to determine a positive result.[1]

Visualizations

Toxicological Assessment Workflow

The following diagram illustrates a generalized workflow for the toxicological assessment of a chemical substance.

Caption: A generalized workflow for toxicological assessment.

General Metabolism of Dithiocarbamates

The metabolism of dithiocarbamates is a key factor in their toxicological profile. A common metabolite of concern is carbon disulfide.[8]

Caption: Simplified metabolic pathway of dithiocarbamates.

References

- 1. benchchem.com [benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. fishersci.com [fishersci.com]

- 4. ijpsm.com [ijpsm.com]

- 5. gelest.com [gelest.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

Zinc Dibenzyldithiocarbamate: A Comprehensive Technical Review for Researchers

An In-depth Guide to the Chemical Properties, Biological Activities, and Experimental Protocols of Zinc Dibenzyldithiocarbamate (B1202937) (ZDBC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc dibenzyldithiocarbamate (ZDBC), a zinc-containing organosulfur compound, has long been established as a crucial accelerator in the rubber vulcanization process.[1][2] Beyond its industrial applications, a growing body of research is beginning to unveil its intriguing biological activities, positioning ZDBC as a molecule of interest for further investigation in pharmacology and drug development. This technical guide provides a comprehensive overview of the current literature on ZDBC, focusing on its chemical and physical properties, known biological interactions, and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[3] It is characterized by its solubility in various organic solvents such as chloroform, benzene, and carbon disulfide, while being insoluble in water.[3] The stability of ZDBC under normal conditions makes it a reliable compound for various applications.[4]

| Property | Value | Reference |

| Chemical Formula | C30H28N2S4Zn | [5] |

| Molecular Weight | 610.2 g/mol | [5] |

| Appearance | White to off-white powder | [3] |

| Solubility | Insoluble in water; Soluble in chloroform, benzene, and carbon disulfide | [3] |

| Stability | Stable under normal conditions | [4] |

Synthesis of this compound

The synthesis of ZDBC can be achieved through several methods, including the aqueous solution method, wet alkali method, and solvent method. A common approach involves the reaction of dibenzylamine (B1670424) with carbon disulfide in the presence of sodium hydroxide (B78521) to form the sodium salt of dibenzyldithiocarbamic acid. This intermediate is then reacted with a zinc salt, such as zinc chloride, to precipitate ZDBC.[3]

Biological Activities and Potential Applications

While extensively used in industrial settings, the biological and pharmacological aspects of ZDBC are an emerging field of study. Research into dithiocarbamates as a class, and preliminary studies on ZDBC, suggest several areas of potential therapeutic interest.

Antimicrobial Activity

Dithiocarbamates are recognized for their antimicrobial properties.[1] ZDBC, in particular, has been shown to inhibit the growth of mycobacteria by reacting with mycobacterial RNA polymerase.[6] This suggests a potential avenue for the development of new anti-tuberculosis agents.

Interaction with Mitochondrial DNA

Preliminary findings indicate that this compound interacts with human mitochondrial DNA.[6] The implications of this interaction are still under investigation but open up possibilities for research into its effects on mitochondrial function and related diseases.

Antioxidant Properties

Dithiocarbamates are known to possess antioxidant capabilities.[7] The antioxidant mechanism of zinc dithiocarbamates involves the dithiocarbamate (B8719985) ligand itself undergoing S-oxygenation, leading to the formation of mono- and disulfoxides which can neutralize chain-propagating radicals.

Cytotoxicity

Studies have investigated the cytotoxic effects of ZDBC, particularly in the context of its use in biomaterials.[8] Like other dithiocarbamates, ZDBC's cytotoxicity is an important consideration for any potential therapeutic application and requires thorough evaluation in various cell lines.

Quantitative Data

Quantitative data on the biological activity of ZDBC is currently limited. The available toxicological data primarily consists of acute toxicity studies.

| Test Species | Route of Administration | LD50 | Reference |

| Rat | Oral | > 5000 mg/kg | [9] |

| Rabbit | Dermal | > 2000 mg/kg | [9] |

Further research is needed to establish more comprehensive quantitative data, such as IC50 values for its enzymatic and cytotoxic effects, as well as detailed pharmacokinetic and pharmacodynamic profiles.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible investigation of ZDBC's biological activities. Below are outlines of key experimental methodologies.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

General Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of ZDBC (dissolved in a suitable solvent like DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant activity of a compound.

Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical solution fades, and the decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

General Protocol:

-

Sample Preparation: Prepare different concentrations of ZDBC in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Reaction Mixture: Add the ZDBC solutions to a solution of DPPH in the same solvent.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity.

Signaling Pathways

The precise signaling pathways modulated by ZDBC are not yet fully elucidated. However, based on the known activities of dithiocarbamates, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a likely target. Dithiocarbamates are known inhibitors of NF-κB activation, a key pathway involved in inflammation, immunity, and cell survival.[10] The zinc ion in ZDBC may also play a role in its biological activity, as zinc itself is a known signaling molecule that can influence various cellular processes.[4][11]

Caption: Putative signaling pathway interactions of this compound (ZDBC).

Experimental Workflows

A logical workflow for investigating the biological activities of ZDBC would involve a series of tiered assays, starting with broad screening and moving towards more specific mechanistic studies.

Caption: A tiered experimental workflow for investigating the biological properties of ZDBC.

Conclusion

This compound is a compound with a well-established industrial profile and an emerging portfolio of biological activities that warrant further exploration. Its potential as an antimicrobial and an antioxidant, coupled with its interaction with key cellular components and signaling pathways, makes it a compelling candidate for further research in drug discovery and development. This technical guide serves as a foundational resource for scientists embarking on the investigation of this multifaceted molecule. Future research should focus on elucidating its precise mechanisms of action, expanding the quantitative dataset of its biological effects, and exploring its therapeutic potential in relevant disease models.

References

- 1. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Zinc is a novel intracellular second messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Zinc is required in pyrrolidine dithiocarbamate inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. [Preparation of Zinc Dibenzyl Dithiocarbamate and Its Spectral Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zinc is required in pyrrolidine dithiocarbamate inhibition of NF-kappaB activation. | Semantic Scholar [semanticscholar.org]

- 11. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Dithiocarbamate Accelerators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of dithiocarbamates as vulcanization accelerators marked a pivotal moment in the history of rubber technology. These organosulfur compounds revolutionized the industry by drastically reducing curing times and temperatures, leading to enhanced efficiency and improved physical properties of vulcanized rubber products. This technical guide delves into the discovery, history, and core technical aspects of dithiocarbamate (B8719985) accelerators, providing researchers and professionals with a comprehensive understanding of their synthesis, mechanism of action, and evaluation.

Historical Perspective: From Slow Curing to Ultra-Accelerators

The journey of rubber vulcanization began in 1839 with Charles Goodyear's serendipitous discovery of the effect of sulfur and heat on natural rubber.[1] This fundamental process, however, was painstakingly slow, often requiring hours to achieve desirable properties. The quest for faster and more efficient methods led to the exploration of various chemical additives.

The early 20th century witnessed the transition from inorganic to organic accelerators. While aniline, discovered in 1906, was an early organic accelerator, its toxicity prompted the search for safer and more effective alternatives.[1] This search led to the emergence of dithiocarbamates, a class of compounds that proved to be exceptionally potent vulcanization accelerators. Derivatives of dithiocarbamic acids were among the first known organic accelerators and were recognized for their high activity, capable of inducing vulcanization even at room temperature.

Initially, the extreme reactivity of early dithiocarbamates posed challenges, leading to premature vulcanization or "scorching" during processing. This spurred further research into developing dithiocarbamates with a more controlled and delayed onset of action, giving rise to the wide array of dithiocarbamate accelerators available today. Beyond their role in rubber, the fungicidal properties of dithiocarbamates were discovered in 1934, opening up new applications in agriculture.

Comparative Performance of Dithiocarbamate Accelerators

The performance of dithiocarbamate accelerators is primarily evaluated based on their influence on the curing characteristics and the final mechanical properties of the vulcanized rubber. Key parameters include scorch time (ts2), which indicates the processing safety, and cure time (t90), the time to reach 90% of the maximum cure. The mechanical properties, such as tensile strength, modulus, and elongation at break, determine the durability and performance of the final product.

Below are tables summarizing the vulcanization characteristics and mechanical properties of various zinc dialkyldithiocarbamate accelerators in natural rubber (NR) compounds.

Table 1: Vulcanization Characteristics of Dithiocarbamate Accelerators in Natural Rubber

| Accelerator | Scorch Time (ts2, min) | Cure Time (t90, min) |

| ZDMC | Low | Very Fast |

| ZDEC | Low | Very Fast |

| ZDBC | Higher than ZDMC/ZDEC | Fast |

Note: "Low" scorch time indicates a higher risk of premature vulcanization, while "Very Fast" cure time signifies high accelerator activity.

Table 2: Mechanical Properties of Natural Rubber Vulcanizates with Different Dithiocarbamate Accelerators

| Property | ZDMC | ZDEC | ZDBC |

| Tensile Strength (MPa) | High | High | High |

| Modulus at 300% Elongation (MPa) | High | High | Moderate |

| Elongation at Break (%) | Moderate | Moderate | High |

Note: These are general trends, and absolute values can vary depending on the specific formulation and processing conditions.

Experimental Protocols

Synthesis of Zinc Dialkyldithiocarbamate Accelerators

The general synthesis of zinc dialkyldithiocarbamate involves the reaction of a secondary amine with carbon disulfide in the presence of a base, followed by the precipitation of the zinc salt.

1. Synthesis of Zinc Dimethyldithiocarbamate (B2753861) (ZDMC)

-

Materials: Dimethylamine (B145610), Carbon Disulfide (CS₂), Sodium Hydroxide (NaOH), Zinc Sulfate (B86663) (ZnSO₄).

-

Procedure:

-

In a reaction vessel, dissolve dimethylamine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and slowly add carbon disulfide dropwise with constant stirring.

-

After the addition is complete, continue stirring for a specified period to ensure the complete formation of sodium dimethyldithiocarbamate.

-

In a separate vessel, prepare an aqueous solution of zinc sulfate.

-

Slowly add the zinc sulfate solution to the sodium dimethyldithiocarbamate solution with vigorous stirring to precipitate zinc dimethyldithiocarbamate.

-

Filter the white precipitate, wash it thoroughly with water to remove any unreacted salts, and dry it under vacuum.[2]

-

2. Synthesis of Zinc Diethyldithiocarbamate (ZDEC)

-

Materials: Diethylamine (B46881), Carbon Disulfide (CS₂), Sodium Hydroxide (NaOH), Zinc Chloride (ZnCl₂).

-

Procedure: The procedure is analogous to the synthesis of ZDMC, with diethylamine being used as the starting secondary amine and zinc chloride as the source of zinc ions. The optimized mole ratio for the synthesis is reported to be 2:2:2:1 for diethylamine, carbon disulfide, sodium hydroxide, and zinc chloride, respectively.[3]

3. Synthesis of Zinc Dibutyldithiocarbamate (ZDBC)

-

Materials: Di-n-butylamine, Carbon Disulfide (CS₂), Zinc Oxide (ZnO).

-

Procedure: This method utilizes a direct reaction with zinc oxide.

Evaluation of Dithiocarbamate Accelerators in a Rubber Compound

The evaluation of accelerators is conducted by compounding them into a standard rubber formulation and measuring the curing characteristics and mechanical properties.

1. Rubber Compounding (based on ASTM D3182)

-

Standard Formulation (phr - parts per hundred rubber):

-

Natural Rubber (SMR 20): 100

-

Zinc Oxide: 5

-

Stearic Acid: 2

-

Sulfur: 2.5

-

Dithiocarbamate Accelerator: 1.5

-

-

Procedure:

-

The ingredients are mixed on a two-roll mill according to the procedures outlined in ASTM D3182.[6][7][8][9]

-

First, the rubber is masticated, followed by the addition of zinc oxide and stearic acid.

-

The accelerator and sulfur are added last at a lower temperature to prevent scorching.

-

The compounded rubber is then sheeted out and conditioned before vulcanization.

-

2. Determination of Curing Characteristics

-

Apparatus: Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).

-

Procedure:

-

A sample of the unvulcanized rubber compound is placed in the rheometer's test cavity.

-

The sample is subjected to a specified temperature (e.g., 160°C) and oscillatory shear.

-

The torque required to oscillate the disk is measured as a function of time.

-

The resulting rheograph is used to determine the scorch time (ts2) and optimum cure time (t90).

-

3. Measurement of Mechanical Properties

-

Procedure:

-

The compounded rubber is vulcanized in a compression molding press at a specific temperature and for a time corresponding to its t90 value determined from the rheometer.

-

Dumbbell-shaped test specimens are cut from the vulcanized sheets.

-

The specimens are tested using a tensile testing machine to determine tensile strength, modulus, and elongation at break according to standard methods (e.g., ASTM D412).

-

Signaling Pathways and Experimental Workflows

Mechanism of Dithiocarbamate-Accelerated Sulfur Vulcanization

The vulcanization process accelerated by zinc dithiocarbamates is a complex series of chemical reactions. The accelerator, in conjunction with activators like zinc oxide and stearic acid, forms an active accelerator complex. This complex then reacts with sulfur to create a sulfurating agent, which in turn reacts with the rubber polymer chains to form crosslinks.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the logical flow of synthesizing a dithiocarbamate accelerator and subsequently evaluating its performance in a rubber formulation.

Conclusion

The discovery and development of dithiocarbamate accelerators represent a significant milestone in the history of rubber science and technology. Their ability to dramatically increase the rate of vulcanization while enabling curing at lower temperatures has had a profound impact on the manufacturing of a vast array of rubber products. Continuous research into new dithiocarbamate derivatives and their synergistic combinations with other accelerators continues to push the boundaries of rubber performance, addressing the ever-evolving demands of modern industries. This guide provides a foundational understanding for professionals in the field, enabling further innovation and application of these remarkable compounds.

References

- 1. lusida.com [lusida.com]

- 2. Secure Verification [cer.ihtm.bg.ac.rs]

- 3. Synthesis of Zinc Diethyldithiocarbamate (ZDEC) and Structure Characterization using Decoupling 1H NMR [inis.iaea.org]

- 4. Zinc dibutyldithiocarbamate | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN108147985A - The preparation method of zinc dibutyl dithiocarbamate - Google Patents [patents.google.com]

- 6. smithers.com [smithers.com]

- 7. coirubber.com [coirubber.com]

- 8. labsinus.com [labsinus.com]

- 9. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Thermal Degradation Analysis of Zinc Dibenzyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal degradation of Zinc dibenzyldithiocarbamate (B1202937) (ZDBC), a compound of interest in rubber vulcanization and other industrial processes. Understanding its thermal stability and decomposition pathway is critical for process optimization, safety, and quality control. This document summarizes key quantitative data from thermal analysis techniques, details experimental protocols for crucial analytical methods, and presents visual representations of the degradation pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical and physical transformations.

Introduction

Zinc dibenzyldithiocarbamate (ZDBC) is a widely used accelerator in the vulcanization of rubber. Its thermal behavior dictates its efficacy in curing processes and influences the properties of the final product. The thermal degradation of ZDBC involves a series of complex chemical reactions that lead to the formation of various volatile and solid-state products. A thorough understanding of these processes is essential for predicting material performance, ensuring safe handling at elevated temperatures, and mitigating the formation of potentially hazardous byproducts.

This guide synthesizes available data on the thermal analysis of ZDBC, focusing on thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS), and Fourier-transform infrared spectroscopy (FTIR).

Quantitative Thermal Analysis Data

The thermal degradation of ZDBC proceeds through distinct stages, which can be quantified using TGA and DSC. The following tables summarize the key thermal events observed during the analysis of ZDBC.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Reference |

| Decomposition Stages | Three distinct stages | [1] |

| Transition Peak Temperature | 194.5 °C | [1] |

| Major Decomposition Peak 1 | 361.1 °C | [1] |

| Major Decomposition Peak 2 | 433.5 °C | [1] |

| Final Residue | Zinc Sulfide (B99878) (presumed) followed by Zinc Oxide at higher temperatures in air | [2] |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Reference |

| Endothermic Peak (Phase Transition) | 194.5 °C | [1] |

| Exothermic Peaks (Decomposition) | 361.1 °C, 433.5 °C | [1] |

Note: Enthalpy change (ΔH) values for these transitions for ZDBC are not specified in the cited literature and would need to be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following sections outline the standard experimental protocols for the key techniques used in the analysis of ZDBC.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of ZDBC by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of ZDBC powder (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, peak degradation temperatures, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in ZDBC as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of ZDBC (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: A constant flow of inert gas (e.g., nitrogen) is maintained over the sample and reference pans.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) over a desired temperature range.

-

Data Analysis: The differential heat flow between the sample and the reference is measured and plotted against temperature. The resulting DSC thermogram is analyzed to identify endothermic (melting, phase transitions) and exothermic (decomposition) events, their peak temperatures, and the associated enthalpy changes (ΔH).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of ZDBC.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A microgram-level quantity of ZDBC is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 400 °C, 500 °C) in an inert atmosphere (helium).

-

Gas Chromatography: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each compound, allowing for their identification by comparison with spectral libraries.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To monitor the changes in chemical bonding and functional groups of ZDBC as it undergoes thermal degradation.

Methodology:

-

Instrument: A Fourier-transform infrared spectrometer, often coupled with a heated stage or a TGA instrument (TGA-FTIR).

-

Sample Preparation: A thin film of ZDBC can be cast on an IR-transparent substrate, or a KBr pellet containing ZDBC can be prepared. For TGA-FTIR, the evolved gases from the TGA are directed into the FTIR gas cell.

-

Heating: The sample is heated in a controlled manner, and FTIR spectra are recorded at different temperature intervals.

-

Data Analysis: The changes in the intensity and position of absorption bands corresponding to specific functional groups (e.g., C-N, C-S, S-S, aromatic rings) are monitored to elucidate the chemical transformations occurring during degradation.

Visualizations of Pathways and Workflows

Visual diagrams are provided to illustrate the proposed thermal degradation pathway of ZDBC and the general workflow for its thermal analysis.

Caption: Proposed thermal degradation pathway of this compound.

Caption: General experimental workflow for the thermal degradation analysis of ZDBC.

Discussion of the Degradation Mechanism

The thermal decomposition of zinc dithiocarbamates is a complex process that is believed to proceed through several stages. Based on the analysis of related compounds, the following general mechanism can be proposed for ZDBC:

-

Initial Stage: The decomposition is likely initiated by the homolytic cleavage of the S-CS bond, leading to the formation of radicals. Another proposed initial step is the cleavage of the C-N bond. The initial phase transition observed around 194.5 °C by DSC may correspond to melting or a solid-state phase change prior to significant decomposition.[1]

-

Intermediate Stage: The initial fragmentation leads to the formation of various intermediate species. The primary organic decomposition products are expected to be dibenzylamine and carbon disulfide. These intermediates can undergo further reactions, leading to a cascade of smaller, volatile molecules.

-

Final Stage: At higher temperatures (361.1 °C and 433.5 °C), the organic ligands are completely fragmented, resulting in the evolution of gaseous products such as carbon oxides, nitrogen oxides, sulfur oxides, and potentially hydrogen cyanide.[1] The inorganic residue is primarily zinc sulfide (ZnS). In the presence of air or oxygen, the zinc sulfide can be further oxidized to zinc oxide (ZnO) at elevated temperatures.[2]

The use of ZDBC as a vulcanization accelerator is directly related to its thermal decomposition, which releases active sulfur species that participate in the cross-linking of polymer chains.

Conclusion

The thermal degradation of this compound is a multi-step process characterized by distinct thermal events and the formation of a variety of decomposition products. This guide has provided a summary of the available quantitative data, detailed experimental protocols for its analysis, and a proposed degradation pathway. While the general behavior is understood, further research is needed to fully elucidate the specific mass loss percentages at each degradation stage, the precise enthalpy changes, and a more detailed mechanistic pathway with the identification of all intermediate species. The methodologies and data presented herein serve as a valuable resource for researchers and professionals working with ZDBC, enabling a more informed approach to its application and analysis.

References

An In-depth Technical Guide on the Solubility of Zinc Dibenzyldithiocarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Zinc Dibenzyldithiocarbamate (B1202937) (ZBDC)

Zinc dibenzyldithiocarbamate (ZBDC), also known as Accelerator ZBEC, is a chemical compound widely used as a rubber accelerator and vulcanizing agent.[1] Its chemical structure and properties, particularly its solubility, are critical factors in its application and analysis.[1] Understanding the solubility of ZBDC in different organic solvents is essential for its effective use in various industrial and research settings, including formulation, purification, and analytical method development.[1]

Quantitative and Qualitative Solubility Data

The solubility of ZBDC varies across different organic solvents. While qualitative descriptions are readily available, precise quantitative data is limited in publicly accessible literature.[1] The following table summarizes the available quantitative and qualitative solubility information for ZBDC. A general quantitative value for solubility in "organic solvents" is provided, but it should be used with caution as solubility can vary significantly between different organic solvents.[1][2][3][4]

| Organic Solvent | Temperature (°C) | Solubility | Qualitative Description |

| Organic Solvents (general) | 20 | 44.7 mg/L | - |

| Chloroform | Ambient | - | Soluble[1][5][6][7] |

| Benzene | Ambient | - | Soluble, Moderately Soluble[1][4][5][6][7] |

| Carbon Disulfide | Ambient | - | Soluble[1][7] |

| Ethylene Dichloride | Ambient | - | Moderately Soluble[4][5] |

| Alcohol | Ambient | - | Soluble[5][6] |

| Acetone | Ambient | - | Insoluble[4][5] |

| Gasoline | Ambient | - | Insoluble[4][5] |

| Water | 20 | 2.3 µg/L | Insoluble[4][5][7] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of ZBDC in an organic solvent using the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]

1. Materials and Equipment:

-

This compound (ZBDC), analytical standard

-

Organic solvent of interest, HPLC grade

-

Glass flasks with stoppers

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]

2. Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of ZBDC that is in excess of its expected solubility and add it to a glass flask.[1] A preliminary test with a small amount of solvent can help estimate the approximate solubility.[1]

-

Add a known volume of the desired organic solvent to the flask.[1]

-

Stopper the flask and place it in an orbital shaker with the temperature controlled to a specific value (e.g., 25 °C ± 0.5 °C).[1]

-

Shake the flask at a constant speed (e.g., 150 rpm) for a sufficient time to ensure equilibrium is reached (e.g., 24 to 48 hours).[1] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of ZBDC in the solution becomes constant.[1]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the shaker and allow the solution to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[1] It is crucial to pre-rinse the syringe and filter with a small amount of the saturated solution to avoid dilution or adsorption effects.[1]

-

Dilute the filtered saturated solution of ZBDC with the solvent to a concentration that falls within the range of the calibration curve.[1]

-

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is often suitable. A typical starting condition could be 60:40 (Acetonitrile:Water), gradually increasing the acetonitrile concentration to 95% over 15 minutes.[7]

-

Flow Rate: 1.0 mL/min[7]

-

Column Temperature: 30°C[7]

-

Detection Wavelength: Around 260-280 nm, which should be determined experimentally.[1][7]

-

Injection Volume: 10 µL[7]

-

-

Calibration:

-

Sample Analysis:

-

Inject the diluted sample into the HPLC system and record the peak area.[1]

-

-

3. Calculation:

-

Determine the concentration of ZBDC in the diluted sample from the calibration curve.[1]

-

Calculate the solubility of ZBDC in the original saturated solution by taking the dilution factor into account. The solubility is typically expressed in g/100 mL or mol/L.[1]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of ZBDC.